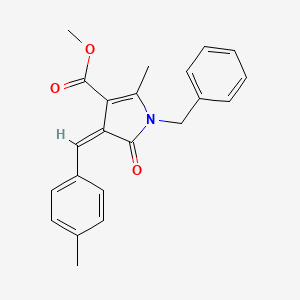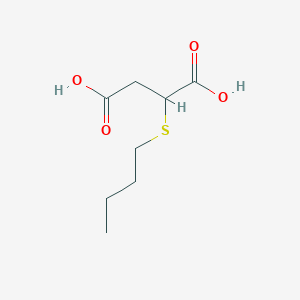
2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide, commonly known as EPM or ethylphenidate, is a synthetic compound that belongs to the class of phenethylamines. It is a stimulant drug that has been used for research purposes in the fields of neuroscience and pharmacology. EPM has been found to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
科学的研究の応用
Chemoselective Acetylation
- Application: Used in the chemoselective monoacetylation of the amino group of 2-aminophenol, crucial for synthesizing antimalarial drugs (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Application: Evaluated for potential anticancer, anti-inflammatory, and analgesic properties, with specific compounds showing promising therapeutic potential (Rani et al., 2014).
Synthesis and Pharmacological Assessment
- Application: Synthesized derivatives evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, indicating potential use in therapeutic applications (Rani et al., 2016).
Comparative Metabolism in Herbicides
- Application: Investigated for its metabolism in the context of chloroacetamide herbicides, contributing to understanding the environmental and health implications of such compounds (Coleman et al., 2000).
Anticancer Drug Synthesis and Docking Analysis
- Application: Involves synthesis and molecular docking analysis for targeting VEGFr receptors, indicating potential for anticancer applications (Sharma et al., 2018).
Antimicrobial Evaluation
- Application: Employed in synthesizing novel imines and thiazolidinones, evaluated for antibacterial and antifungal activities (Fuloria et al., 2009).
Crystal Structure and Optical Properties
- Application: Studied for crystal structure and optical properties, with potential applications in chemical sensing and analysis (Wannalerse et al., 2022).
Protein Tyrosine Phosphatase 1B Inhibitors
- Application: Evaluated for PTP1B inhibitory activity, correlating with antidiabetic activity, suggesting potential therapeutic applications (Saxena et al., 2009).
特性
IUPAC Name |
2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-8-4-5-10-16(14)20-12-17(19)18-15-9-6-7-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOEWKXTVSHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)


![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)



![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)